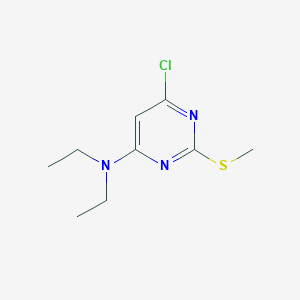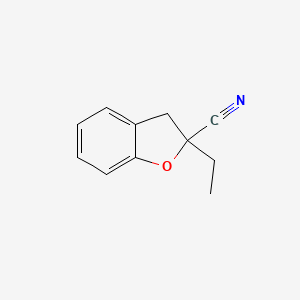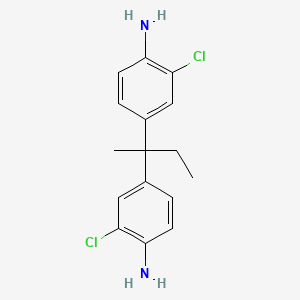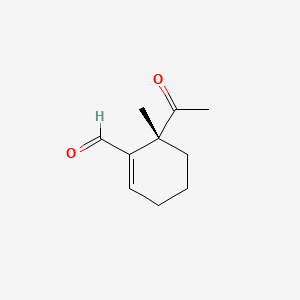
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with acetyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with acetaldehyde, followed by selective reduction and acetylation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the synthesis, and purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: (6R)-6-acetyl-6-methylcyclohexene-1-carboxylic acid.
Reduction: (6R)-6-acetyl-6-methylcyclohexene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(6S)-6-acetyl-6-methylcyclohexene-1-carbaldehyde: The enantiomer of the compound with similar chemical properties but different biological activity.
Cyclohexene-1-carbaldehyde: Lacks the acetyl and methyl substitutions, leading to different reactivity and applications.
6-methylcyclohexene-1-carbaldehyde: Similar structure but without the acetyl group, affecting its chemical behavior and uses.
Uniqueness
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-8(12)10(2)6-4-3-5-9(10)7-11/h5,7H,3-4,6H2,1-2H3/t10-/m0/s1 |
Clave InChI |
IQMJGTWZHWFZHD-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)[C@@]1(CCCC=C1C=O)C |
SMILES canónico |
CC(=O)C1(CCCC=C1C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


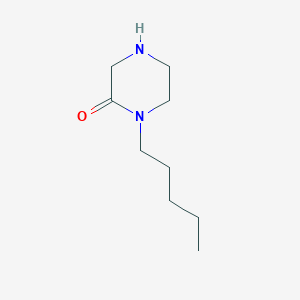
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)

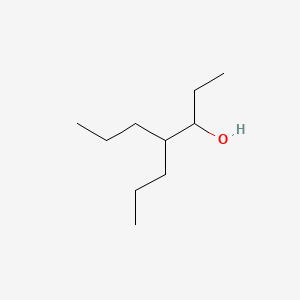
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
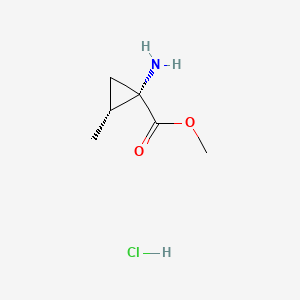
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)
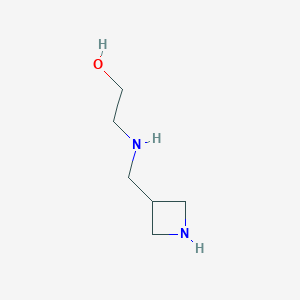
![Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)

